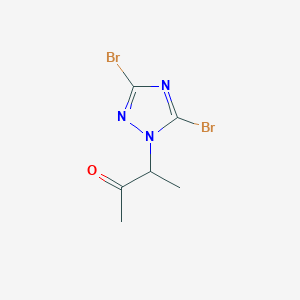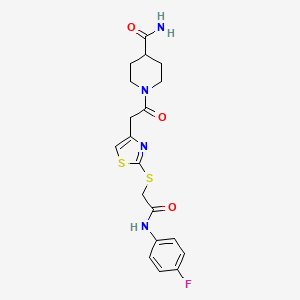
2-(2-Fluorophenoxy)-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenoxy)-5-nitropyridine is a useful research compound. Its molecular formula is C11H7FN2O3 and its molecular weight is 234.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes for Metal Detection : Singh et al. (2020) developed aminoethylpyridine based fluorescent compounds for detecting Fe3+ and Hg2+ in aqueous media. These compounds, which are derivatives of 5-nitropyridine, show potential for practical applications in water testing and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Synthesis of Substituted Pyridines : Bakke and Sletvold (2003) explored the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to various substituted pyridines. This study contributes to the understanding of chemical reactions involving nitropyridine derivatives (Bakke & Sletvold, 2003).
Fluorodenitration Synthesis : Kuduk, Dipardo, and Bock (2005) described an efficient method for synthesizing fluoropyridines through fluorodenitration, applicable to 2- or 4-nitro-substituted pyridines. This method is significant for chemical synthesis involving nitropyridine structures (Kuduk, Dipardo, & Bock, 2005).
Conformational Stability and Spectral Studies : Balachandran, Lakshmi, and Janaki (2012) conducted a study on the conformational stability and vibrational spectral analysis of 2-hydroxy-4-methyl-5-nitropyridine. Their work provides insights into molecular stability and charge transfer in these molecules (Balachandran, Lakshmi, & Janaki, 2012).
Amination Reactions in Liquid Ammonia : Streef and Hertog (2010) investigated the amination of 2-bromopyridines substituted at the 6-position, including 6-(p-fluorophenoxy)-2-bromopyridine. This research contributes to the understanding of chemical reactions and transformations involving fluorophenoxy nitropyridine derivatives (Streef & Hertog, 2010).
PET Tracers of Serotonin Receptors : García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs for PET tracers of serotonin 5-HT(1A) receptors. This research demonstrates the potential of fluoropyridine derivatives in neuroimaging and the study of neuropsychiatric disorders (García et al., 2014).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-5-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-9-3-1-2-4-10(9)17-11-6-5-8(7-13-11)14(15)16/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQFWUDJPLCFND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)

![4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2381664.png)









![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)
